molecular formula C23H24N4O4S B3474468 (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B3474468
M. Wt: 452.5 g/mol
InChI Key: LAYRVVOGAJJYEY-VGOFMYFVSA-N
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Description

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic organic molecule that features a combination of pyrimidine and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrimidine Sulfonamide Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with the Phenylprop-2-enamide Moiety: The intermediate is then coupled with 3-(4-ethoxyphenyl)prop-2-enamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrimidine moieties.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide group.

    Substitution: The sulfonamide and pyrimidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethoxyphenyl and pyrimidine groups.

    Reduction: Reduced forms of the prop-2-enamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology and Medicine

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer: Shows potential in inhibiting cancer cell growth and proliferation.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Antimicrobial Action: Inhibits the synthesis of essential proteins and enzymes in microbial cells.

    Anticancer Action: Induces apoptosis and inhibits cell division by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

    Sulfamethoxazole: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

    Structural Complexity: The combination of pyrimidine, sulfonamide, and ethoxyphenyl groups provides unique chemical and biological properties.

    Versatility: The compound’s ability to undergo various chemical reactions and its broad range of applications make it distinct from simpler analogs.

Biological Activity

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a pyrimidine moiety, a sulfonamide group, and an ethoxyphenyl group, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C20H23N5O4SC_{20}H_{23}N_{5}O_{4}S with a molar mass of 429.49 g/mol. The key structural features include:

  • Pyrimidine Ring : Known for its role in various biological activities and interactions.
  • Sulfonamide Group : Typically associated with antibacterial and enzyme inhibitory properties.
  • Ethoxyphenyl Group : May enhance lipophilicity and influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or various kinases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or cancer pathways.
  • Cell Cycle Regulation : Preliminary studies suggest potential effects on cell cycle progression and apoptosis in cancer cell lines.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Research has shown that related compounds can induce G2/M cell cycle arrest and promote apoptosis in various cancer cell lines, including HCT116 and MCF7 cells.

Antibacterial Activity

The sulfonamide component suggests potential antibacterial properties. Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive5.23
Carbonic AnhydraseNon-competitive0.89
UreaseMixed-type1.45

These values indicate that the compound may serve as a lead for developing new enzyme inhibitors .

Case Studies and Research Findings

  • Study on Antitumor Effects :
    • A study involving derivatives of this compound reported significant inhibition of CDK2 and CDK9 kinases, leading to enhanced antitumor activity in vitro with IC50 values as low as 0.004 µM for CDK2 .
  • Antibacterial Screening :
    • Compounds structurally related to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide were evaluated against multiple bacterial strains, showing promising results particularly against Salmonella typhi with an IC50 of 12 µM .
  • Enzyme Interaction Studies :
    • Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in metabolic processes, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYRVVOGAJJYEY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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